3,4-dichloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline
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Overview
Description
3,4-Dichloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline is a complex organic compound with the molecular formula C14H16Cl2N4 It is characterized by the presence of a triazoloazepine ring system, which is a fused heterocyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline typically involves multiple stepsThe reaction conditions often include the use of solvents such as dichloromethane and trifluoroacetic acid, and the reactions are carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with a hydroxyl group, while substitution could introduce different aromatic or aliphatic groups.
Scientific Research Applications
3,4-Dichloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial and antifungal properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline involves its interaction with specific molecular targets. The triazoloazepine ring system can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloroaniline: An aromatic amine used as a precursor in the synthesis of herbicides.
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine: A related compound with a similar core structure but different substituents.
Uniqueness
3,4-Dichloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline is unique due to the combination of the triazoloazepine ring with the dichloroaniline moiety. This combination imparts specific chemical properties and potential biological activities that are distinct from its individual components.
Properties
Molecular Formula |
C14H16Cl2N4 |
---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
3,4-dichloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline |
InChI |
InChI=1S/C14H16Cl2N4/c15-11-6-5-10(8-12(11)16)17-9-14-19-18-13-4-2-1-3-7-20(13)14/h5-6,8,17H,1-4,7,9H2 |
InChI Key |
KHTMGWLXJSVXMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)CNC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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